N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that features an indole moiety, a hydroxyethyl group, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Hydroxyethylation: The indole derivative is then subjected to a hydroxyethylation reaction, often using ethylene oxide or a similar reagent.
Amidation: The final step involves the reaction of the hydroxyethyl-indole derivative with 4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide can be used to study enzyme interactions and receptor binding due to its indole moiety, which is a common pharmacophore in many biologically active molecules.
Medicine
Medically, this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific receptors or enzymes. Its structure suggests it could be a candidate for anti-inflammatory or anticancer drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxyethyl group enhances its solubility and bioavailability, while the methoxybenzamide structure can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-methoxybenzamide: Lacks the indole moiety, making it less versatile in biological applications.
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-4-methoxybenzamide: Similar but without the methyl group on the indole, which can affect its binding affinity and specificity.
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-benzamide: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-19(23)13-3-6-16(24-2)7-4-13/h3-11,18,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSCZXYLFQLBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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